molecular formula C26H22ClN3O4 B264197 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

货号 B264197
分子量: 475.9 g/mol
InChI 键: RXKLKJRMMMWDOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide, also known as CpdA, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of furochromone derivatives, which are known for their anti-inflammatory and immunomodulatory properties.

作用机制

The mechanism of action of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation, metabolism, and cell differentiation. 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide binds to PPARγ and induces its transcriptional activity, leading to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. This results in the suppression of inflammation and modulation of the immune response.
Biochemical and Physiological Effects:
2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating the immune response and inflammation. In addition, 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

实验室实验的优点和局限性

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are some limitations to using 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide in lab experiments. It has poor water solubility, which can limit its bioavailability and efficacy in vivo. In addition, the pharmacokinetics and toxicity of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide have not been fully characterized, which can limit its potential clinical applications.

未来方向

There are several future directions for the study of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide. One potential direction is to develop more water-soluble derivatives of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide that can improve its bioavailability and efficacy in vivo. Another direction is to investigate the potential clinical applications of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and cancer. In addition, further studies are needed to fully characterize the pharmacokinetics and toxicity of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide, which can provide valuable information for its potential clinical development.

合成方法

The synthesis of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves the reaction between 6-acetyl-5-hydroxy-4-methylfuro[3,2-g]chromen-7-one and 4-chlorobenzylamine, followed by the coupling reaction with 2-(1H-imidazol-4-yl)ethylamine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

科学研究应用

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and cancer. In preclinical studies, 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has shown promising results in reducing inflammation, modulating the immune response, and inhibiting tumor growth.

属性

产品名称

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

分子式

C26H22ClN3O4

分子量

475.9 g/mol

IUPAC 名称

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C26H22ClN3O4/c1-14-19-9-21-22(16-3-5-17(27)6-4-16)12-33-24(21)15(2)25(19)34-26(32)20(14)10-23(31)29-8-7-18-11-28-13-30-18/h3-6,9,11-13H,7-8,10H2,1-2H3,(H,28,30)(H,29,31)

InChI 键

RXKLKJRMMMWDOP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=COC3=C2C)C4=CC=C(C=C4)Cl)CC(=O)NCCC5=CN=CN5

规范 SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)NCCC5=CN=CN5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。